2,8-Dibromodibenzofuran
Overview
Description
2,8-Dibromodibenzofuran is an organic compound with the molecular formula C12H6Br2O. It is a crystalline solid that ranges in color from white to pale yellow. This compound belongs to the class of dibenzofurans, which are known for their aromatic properties and structural stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,8-Dibromodibenzofuran is typically synthesized through the bromination of dibenzofuran. The reaction involves the use of bromine as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 8 positions of the dibenzofuran ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity dibenzofuran and bromine, with the reaction being conducted in large reactors. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibromodibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form dibenzofuran.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various dibenzofuran derivatives with different substituents.
Oxidation Reactions: Products include dibenzofuran derivatives with hydroxyl or carbonyl groups.
Reduction Reactions: Products include dibenzofuran.
Scientific Research Applications
2,8-Dibromodibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,8-Dibromodibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates transcription in the xenobiotic response element (XRE) promoter region, leading to various biological effects .
Comparison with Similar Compounds
- 2,3,7,8-Tetrabromodibenzofuran
- 2,3,8-Tribromodibenzofuran
- 1,2,8-Tribromodibenzofuran
Comparison: 2,8-Dibromodibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,8-dibromodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCZRCPQBWIXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40142993 | |
Record name | Dibenzofuran, 2,8-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40142993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10016-52-1 | |
Record name | Dibenzofuran, 2,8-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010016521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 2,8-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40142993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-Dibromodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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